N-Isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Lipophilicity Drug-likeness Physicochemical Property

N-Isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 2096332-90-8), also known as 2-isopentylamino-5-pyridineboronic acid pinacol ester, is a boronic ester derivative containing a 2-aminopyridine core, an N-isopentyl substituent, and a pinacol boronate ester at the 5-position. This compound belongs to a class of heteroaryl boronic esters widely employed as organoboron reagents in Suzuki–Miyaura (SM) cross-coupling reactions for the construction of carbon–carbon bonds in medicinal chemistry and organic synthesis.

Molecular Formula C16H27BN2O2
Molecular Weight 290.21
CAS No. 2096332-90-8
Cat. No. B2386972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
CAS2096332-90-8
Molecular FormulaC16H27BN2O2
Molecular Weight290.21
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCC(C)C
InChIInChI=1S/C16H27BN2O2/c1-12(2)9-10-18-14-8-7-13(11-19-14)17-20-15(3,4)16(5,6)21-17/h7-8,11-12H,9-10H2,1-6H3,(H,18,19)
InChIKeyJFKOUXILLMTQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 2096332-90-8): A Pyridine Boronic Ester Building Block for Suzuki Coupling


N-Isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 2096332-90-8), also known as 2-isopentylamino-5-pyridineboronic acid pinacol ester, is a boronic ester derivative containing a 2-aminopyridine core, an N-isopentyl substituent, and a pinacol boronate ester at the 5-position . This compound belongs to a class of heteroaryl boronic esters widely employed as organoboron reagents in Suzuki–Miyaura (SM) cross-coupling reactions for the construction of carbon–carbon bonds in medicinal chemistry and organic synthesis [1]. The pinacol ester moiety imparts enhanced stability to the boronic acid, facilitating handling and purification relative to the free boronic acid form [1].

Why N-Alkyl Chain Length Matters: Procurement of N-Isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Cannot Be Simply Replaced by Other N-Alkyl Analogs


Generic substitution among N-alkyl-2-aminopyridine-5-boronic esters is not scientifically valid because the length and branching of the N-alkyl chain directly modulate critical physicochemical properties, including lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds . These properties govern the compound's solubility, membrane permeability, and metabolic stability in downstream applications [1]. A change from an N-isopentyl group to an N-isobutyl or N-methyl group can alter LogP by over one log unit, which can dramatically shift a compound's position in drug-likeness space and affect its suitability for fragment-based screening or lead optimization campaigns . The evidence below quantifies these differences.

Quantitative Differentiation of N-Isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Against Closest Analogs


Reduced Lipophilicity (LogP) Compared to the N-Isobutyl Analog

The N-isopentyl target compound exhibits a significantly lower LogP (2.84) than the N-isobutyl analog (LogP 4.07), as reported on vendor technical datasheets . This difference of approximately 1.24 log units indicates that the target compound is markedly less lipophilic, which predicts improved aqueous solubility and a potentially more favorable metabolic profile [1].

Lipophilicity Drug-likeness Physicochemical Property

Lower Topological Polar Surface Area (TPSA) Relative to the Unsubstituted (N-H) Analog

The N-isopentyl target compound has a TPSA of 43.38 Ų, compared to 57.4 Ų for the unsubstituted 2-aminopyridine-5-boronic acid pinacol ester (CAS 827614-64-2) [1]. The addition of the isopentyl chain reduces the TPSA by 14.0 Ų, which is expected to enhance passive membrane permeability, as TPSA is inversely correlated with cellular permeation [2].

Polar Surface Area Membrane Permeability Physicochemical Property

Increased Rotatable Bond Count Relative to the Unsubstituted Analog

The target compound possesses 5 rotatable bonds, compared to 1 rotatable bond for the unsubstituted analog (CAS 827614-64-2) [1]. While increased flexibility can impact binding entropy, the additional rotatable bonds from the isopentyl chain also provide a vector for hydrophobic interactions during target engagement, and the count remains within the drug-likeness rule of ≤10 rotatable bonds [2].

Flexibility Entropy Physicochemical Property

Inhibition of Boron-Catalyzed Amidation by 2-Aminopyridine Motif

Research demonstrates that the 2-aminopyridine moiety, a core feature of the target compound, can inhibit boron-catalyzed direct amidation reactions by stabilizing catalytically inactive boroxines [1]. While this class-level inference applies to all 2-aminopyridine boronic esters, it is a critical consideration for procurement: batches intended for use in catalytic amidation must be rigorously purified, as residual free 2-aminopyridine can poison certain boron catalysts [1].

Catalytic Activity Amidation Boron Chemistry

Optimal Deployment Scenarios for N-Isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Based on Demonstrated Differentiation


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Balanced Lipophilicity

The N-isopentyl analog offers a LogP of 2.84, placing it in the optimal range for fragment hits (typically LogP < 3). Its reduced lipophilicity relative to the N-isobutyl analog (LogP 4.07) makes it a superior choice for screening libraries targeting soluble protein targets, where excessive hydrophobicity can lead to non-specific binding and aggregation artifacts [1].

Synthesis of Drug-Like Leads Requiring Cell Permeability

With a TPSA of 43.38 Ų, this boronic ester is well-suited for generating leads intended for cellular assays. The N-isopentyl group lowers TPSA by 14 Ų compared to the unsubstituted analog, substantially improving the probability of passive membrane permeation. This property profile makes it a strategic intermediate for projects targeting intracellular protein-protein interactions [1].

Advanced Suzuki-Miyaura Cross-Coupling Where Protecting Group Strategy Is Critical

The 2-aminopyridine nitrogen of this compound serves as a useful synthetic handle. The isopentyl group provides steric protection that can improve selectivity in subsequent coupling steps. Users requiring a pinacol ester with an ortho-directing or blocking amine functionality will find this compound specifically valuable for constructing complex biaryl scaffolds, as supported by class-level studies on pyridine boronic ester reactivity .

Medicinal Chemistry Campaigns Exploring N-Alkyl SAR Around Aminopyridine Cores

For structure-activity relationship (SAR) studies, the N-isopentyl group provides a distinct point of diversification. The quantified differences in LogP, TPSA, and rotatable bonds compared to N-H, N-methyl, and N-isobutyl analogs allow medicinal chemists to precisely tune properties. The isopentyl chain offers a longer, branched alkyl vector that can fill hydrophobic pockets differently than the linear or shorter chains, making it a unique tool for lead optimization [1].

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